molecular formula C14H11NO B8694534 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Cat. No. B8694534
M. Wt: 209.24 g/mol
InChI Key: OIXWUXVIWXNUSX-UHFFFAOYSA-N
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Patent
US04322442

Procedure details

Acetylene was passed into a suspension of 174 g (1.55 mol) of potassium tert.-butylate in 750 ml of tetrahydrofuran for about 30 minutes. 198 g (1.08 mol) of 4-benzoylpyridine in 400 ml of tetrahydrofuran were added dropwise to this reaction mixture, acetylene being simultaneously passed in for about a further hour. The mixture was subsequently stirred for 30 minutes, dilute hydrochloric acid was added, the salt which had precipitated was filtered off and the organic phase of the filtrate was separated off. This phase was concentrated in vacuo. The solid residue was triturated with water and the solid was filtered off and washed with methanol/water (1:1). 170 g (75% of theory) of 3-phenyl-3-pyridin-4-yl-1-propyn-3-ol of melting point 165°-66° C. were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]#[CH:2].[C:3]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1)(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl>O1CCCC1>[C:4]1([C:3]([C:11]2[CH:12]=[CH:13][N:14]=[CH:15][CH:16]=2)([OH:10])[C:1]#[CH:2])[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Name
potassium tert.-butylate
Quantity
174 g
Type
reactant
Smiles
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
198 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the salt which had precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the organic phase of the filtrate was separated off
CONCENTRATION
Type
CONCENTRATION
Details
This phase was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated with water
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with methanol/water (1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C#C)(O)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 170 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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